N-[4-(cyclohexylsulfamoyl)phenyl]-2-(phenylsulfonyl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide is a complex organic compound that features both sulfonyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate. Further reactions with acetic anhydride and cyclohexylamine yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfonamide groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
Cyclohexylsulfonamide: Another sulfonamide with a cyclohexyl group.
2-(4-(methylsulfonyl)phenyl)benzimidazole: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide is unique due to its combination of sulfonyl and sulfonamide groups, which confer specific chemical and biological properties. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N2O5S2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O5S2/c23-20(15-28(24,25)18-9-5-2-6-10-18)21-16-11-13-19(14-12-16)29(26,27)22-17-7-3-1-4-8-17/h2,5-6,9-14,17,22H,1,3-4,7-8,15H2,(H,21,23) |
InChI Key |
PUCHOUPQRPKMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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